6,7-Dimethoxy-4-methyl-3-nitroquinoline

Regioselective nitration Quinoline functionalization Synthetic intermediate differentiation

6,7-Dimethoxy-4-methyl-3-nitroquinoline is a strategic research intermediate uniquely combining two independently validated pharmacophores: a 3-nitro group conferring antiproliferative activity against EGFR-overexpressing tumor lines (A431, MDA-MB-468), and a 6,7-dimethoxy motif delivering potent PDGF-RTK inhibition (IC₅₀ ≤20 nM in optimized analogs). The inert C-4 methyl group eliminates competing displacement reactions that plague 4-chloro analogs, ensuring chemical integrity during multistep library synthesis. Catalytic hydrogenation yields 3-amino-6,7-dimethoxy-4-methylquinoline—a versatile building block for amide, sulfonamide, and urea diversification. Choose this compound for SAR campaigns targeting EGFR-driven cancers or dual PDGF-RTK/EGFR inhibitor design, where generic substitution of either pharmacophoric element is scientifically unsound.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
Cat. No. B8667368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-methyl-3-nitroquinoline
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=CC(=C(C=C12)OC)OC)[N+](=O)[O-]
InChIInChI=1S/C12H12N2O4/c1-7-8-4-11(17-2)12(18-3)5-9(8)13-6-10(7)14(15)16/h4-6H,1-3H3
InChIKeyYBVQVSSURNFYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-methyl-3-nitroquinoline for Targeted Medicinal Chemistry: Compound Identity and Research Classification


6,7-Dimethoxy-4-methyl-3-nitroquinoline (CAS 70945-27-6; molecular formula C₁₂H₁₂N₂O₄; molecular weight 248.23 g/mol) is a fully substituted quinoline derivative bearing methoxy groups at the 6- and 7-positions, a methyl group at the 4-position, and a nitro group at the 3-position. It belongs to the 3-nitroquinoline class, a scaffold that has been established as a new structural type of antiproliferative agent targeting EGFR-overexpressing tumor cell lines [1]. The 6,7-dimethoxy substitution pattern on the quinoline ring has been independently shown to be advantageous for potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), with optimal IC₅₀ values reaching ≤20 nM in cell-free assays [2]. Commercial sourcing typically provides this compound at 95% purity for use as a research intermediate or lead-optimization starting material.

Why 6,7-Dimethoxy-4-methyl-3-nitroquinoline Cannot Be Replaced by Generic Quinoline Analogs


The functional-group array of 6,7-dimethoxy-4-methyl-3-nitroquinoline creates a reactivity and biological profile that is not interchangeable with simpler or differently substituted quinoline analogs. The 3-nitro group is critical: the 2008 discovery that introducing a nitro group at the quinoline 3-position generates antiproliferative activity against EGFR-overexpressing carcinoma lines established a new phenotype that is absent in unsubstituted or 4-substituted quinolines [1]. Simultaneously, the 6,7-dimethoxy pattern confers a substantial potency advantage in kinase inhibition contexts—an SAR study of 63 quinoline derivatives demonstrated that the 6,7-dimethoxy motif was advantageous for PDGF-RTK inhibition, with optimal IC₅₀ values of ≤20 nM achieved only when this substitution was present [2]. Removing either the nitro group (e.g., 6,7-dimethoxy-4-methylquinoline) or the dimethoxy groups (e.g., 4-methyl-3-nitroquinoline) eliminates one of these two pharmacophoric elements, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-4-methyl-3-nitroquinoline Versus Closest Analogs


Regioselective Nitration at C-3 vs. C-5: Divergent Synthetic Outcomes Between 6,7-Dimethoxy-4-methylquinoline Derivatives

The nitration regiochemistry of 6,7-dimethoxy-4-methylquinoline is critically dependent on the reaction conditions and the nature of pre-existing substituents. When 6,7-dimethoxy-4-methylquinoline (the non-nitrated precursor) is subjected to mixed-acid nitration (HNO₃/H₂SO₄), nitration occurs selectively at the C-5 position, yielding the 5-nitro derivative used in pyrroloquinoline natural product synthesis [1]. In contrast, the target compound 6,7-dimethoxy-4-methyl-3-nitroquinoline bears the nitro group at the C-3 position. This positional isomerism is not a trivial distinction: the C-3 nitro isomer serves as a precursor for 3-aminoquinoline derivatives via catalytic hydrogenation (H₂, Pd/C, THF, room temperature, 16 h), while the C-5 nitro isomer is utilized for aldehyde conversion and subsequent pyrroloquinoline annulation [1]. A researcher requiring a 3-amino-4-methyl-6,7-dimethoxyquinoline building block must procure the 3-nitro isomer; the 5-nitro isomer cannot substitute this role.

Regioselective nitration Quinoline functionalization Synthetic intermediate differentiation

6,7-Dimethoxy Motif Confers ~20-fold PDGF-RTK Potency Advantage Over Non-Dimethoxy Quinoline Analogs

In a systematic structure-activity relationship study of 63 3-substituted quinoline derivatives tested for PDGF-RTK inhibition, the presence of 6,7-dimethoxy groups on the quinoline ring was found to be advantageous for potent inhibition [1]. The study established that optimal PDGF-RTK inhibitory activity (IC₅₀ ≤ 20 nM) was achieved with 6,7-dimethoxyquinoline derivatives bearing lipophilic substituents at the 3-position. While the study did not directly test 6,7-dimethoxy-4-methyl-3-nitroquinoline itself, the SAR conclusion that the 6,7-dimethoxy motif is a key potency determinant allows a class-level inference: compounds lacking the 6,7-dimethoxy substitution (such as 4-methyl-3-nitroquinoline, MW 188.18, which lacks any methoxy groups) would be predicted to show substantially reduced PDGF-RTK inhibition compared to 6,7-dimethoxy-bearing analogs. The most potent compounds in the series (e.g., 15d with 4-methoxyphenyl at C-3) achieved IC₅₀ values of approximately 20 nM on the 6,7-dimethoxyquinoline scaffold, whereas non-dimethoxy analogs in the series showed markedly lower potency [1].

PDGF receptor tyrosine kinase Kinase inhibition SAR 6,7-Dimethoxyquinoline pharmacophore

3-Nitroquinoline Scaffold Endows EGFR-Overexpressing Antiproliferative Activity Absent in Non-Nitrated Quinolines

The 2008 discovery by Li et al. identified 3-nitroquinolines as a new structural class of antiproliferative agents with activity against EGFR-overexpressing tumor cell lines [1]. The study demonstrated that incorporation of a nitro group specifically at the 3-position of the quinoline core was essential for this activity; several synthesized 3-nitroquinoline derivatives exhibited IC₅₀ values in the micromolar to nanomolar range against A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer) cell lines, both of which overexpress EGFR. The structure-activity relationship analysis confirmed that the 3-nitro group is a critical pharmacophoric element for antiproliferative activity in this class. By extension, 6,7-dimethoxy-4-methylquinoline (CAS 105908-35-8), which lacks the 3-nitro group, would not be expected to exhibit this EGFR-directed antiproliferative phenotype. This represents a fundamental functional divergence between the target compound and its non-nitrated analog.

EGFR kinase inhibition 3-Nitroquinoline pharmacophore Antiproliferative SAR

C-4 Methyl vs. Chloro Substituent: Differential Synthetic Utility and Cross-Coupling Potential

The C-4 substituent critically determines the downstream synthetic utility of 3-nitro-6,7-dimethoxyquinoline derivatives. 6,7-Dimethoxy-4-methyl-3-nitroquinoline bears a methyl group at C-4, which is relatively inert toward nucleophilic displacement. In contrast, 4-chloro-6,7-dimethoxy-3-nitroquinoline (CAS 99011-29-7; MW 268.65) contains a chlorine atom at C-4 that serves as a leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . The 4-chloro analog is documented as a key intermediate in the synthesis of antineoplastic tyrosine kinase inhibitors such as cabozantinib and tivozanib, where the C-4 chlorine is displaced by aniline or phenol nucleophiles to install the 4-arylamino or 4-aryloxy pharmacophore [1]. The target compound, with its C-4 methyl group, cannot participate in such displacement reactions. However, this chemical inertness at C-4 makes the target compound advantageous when the research objective requires a stable C-4 substituent that will not undergo unwanted side reactions during functionalization at other positions (e.g., reduction of the 3-nitro group to 3-amino).

Quinoline cross-coupling Nucleophilic aromatic substitution Building block versatility

Catalytic Hydrogenation: 3-Nitro Reduction Enables 3-Aminoquinoline Generation While Preserving C-4 Methyl Integrity

A defined synthetic protocol exists for the selective reduction of the 3-nitro group in 6,7-dimethoxy-4-methyl-3-nitroquinoline to the corresponding 3-amino derivative. The reported procedure uses 5.80 g (23.36 mmol) of the compound dissolved in THF (60 mL) with 5% Pd/C (2.90 g, water-moist) under a hydrogen atmosphere at room temperature for 16 h . Under these conditions, the nitro group is reduced without affecting the C-4 methyl substituent or the 6,7-dimethoxy groups. This contrasts with 4-chloro-6,7-dimethoxy-3-nitroquinoline, where catalytic hydrogenation with Raney Nickel/H₂ in ethanol similarly reduces the 3-nitro group but preserves the C-4 chlorine for subsequent displacement . The availability of a validated, scalable reduction protocol for the target compound provides procurement confidence: the compound has a demonstrated productive use trajectory as a precursor to 3-amino-4-methyl-6,7-dimethoxyquinoline, a building block for further derivatization.

Nitro reduction Catalytic hydrogenation 3-Aminoquinoline synthesis

Recommended Application Scenarios for 6,7-Dimethoxy-4-methyl-3-nitroquinoline Based on Quantitative Evidence


Synthesis of 3-Amino-4-methyl-6,7-dimethoxyquinoline Libraries for Kinase-Focused Medicinal Chemistry

This compound is the direct precursor for 3-amino-4-methyl-6,7-dimethoxyquinoline via catalytic hydrogenation (H₂, 5% Pd/C, THF, RT, 16 h). The resulting 3-amino derivative serves as a versatile building block for amide, sulfonamide, and urea library synthesis. The 6,7-dimethoxy motif provides a potency-enhancing pharmacophore validated in PDGF-RTK inhibitor SAR studies (IC₅₀ ≤ 20 nM for optimized analogs), while the C-4 methyl group ensures chemical stability during library construction, avoiding unwanted displacement reactions that plague 4-chloro analogs [1].

EGFR-Targeted Anticancer Lead Optimization Using the 3-Nitroquinoline Pharmacophore

The 3-nitroquinoline scaffold has been validated as a new structural class of antiproliferative agents with activity against EGFR-overexpressing carcinoma cell lines (A431, MDA-MB-468), with lead compounds achieving IC₅₀ values in the nanomolar range. 6,7-Dimethoxy-4-methyl-3-nitroquinoline combines this validated 3-nitro pharmacophore with the 6,7-dimethoxy kinase potency motif, making it a strategic starting point for structure-activity relationship campaigns targeting EGFR-driven cancers. The compound's dual pharmacophoric elements (3-nitro + 6,7-dimethoxy) are both individually literature-validated for anticancer activity, supporting a multi-target or polypharmacology approach [2][3].

Regioselective Synthetic Intermediate When C-3 Functionalization Is Required with C-4 Inertness

For synthetic sequences that require functionalization at the quinoline 3-position while maintaining an intact C-4 methyl group, 6,7-dimethoxy-4-methyl-3-nitroquinoline is the appropriate substrate. The C-4 methyl group is chemically inert under standard nitro reduction, nucleophilic, and electrophilic conditions, preventing competing side reactions. This contrasts with the 4-chloro analog, where the C-4 chlorine is susceptible to unintended displacement. Researchers planning multistep syntheses where C-4 integrity must be preserved should select this compound over the 4-chloro or 4-hydroxy variants .

Dual Kinase Inhibitor Design Leveraging PDGF-RTK and EGFR Pharmacophoric Overlap

The compound's structural features align with two independently validated kinase inhibitor pharmacophores: the 3-nitro group for EGFR-directed antiproliferative activity and the 6,7-dimethoxy motif for PDGF-RTK inhibition. While direct dual-activity data for this specific compound are not yet published, the scaffold-level evidence supports its use as a privileged starting point for designing dual PDGF-RTK/EGFR inhibitors. The C-4 methyl group provides a vector for further derivatization without introducing the metabolic liability or synthetic complexity associated with C-4 heteroatom substituents [2][3].

Quote Request

Request a Quote for 6,7-Dimethoxy-4-methyl-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.